Butyl(dimethoxy)silanol

Overview

Description

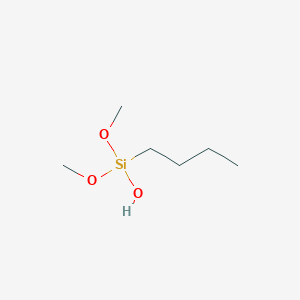

Butyl(dimethoxy)silanol is an organosilicon compound with the general structure (CH₃O)₂Si(OH)(C₄H₉). It features a central silicon atom bonded to two methoxy groups (-OCH₃), one hydroxyl group (-OH), and a butyl chain (-C₄H₉). This structure confers a balance of hydrophobicity (from the alkyl chain) and reactivity (from the silanol group). Its applications span use as a precursor in silicone polymer synthesis, surface modification agents, or chromatographic stationary phase modifiers due to its tunable polarity and silanol reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(dimethoxy)silanol can be synthesized through the hydrolysis of butyl(dimethoxy)silane. The reaction typically involves the addition of water to butyl(dimethoxy)silane under controlled conditions, leading to the formation of this compound and methanol as a byproduct. The reaction can be represented as follows:

Butyl(dimethoxy)silane+H2O→this compound+Methanol

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale hydrolysis reactors where butyl(dimethoxy)silane is reacted with water. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The resulting this compound is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl(dimethoxy)silanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols with higher oxidation states.

Reduction: Reduction reactions can convert this compound to silanes with lower oxidation states.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the methoxy groups.

Major Products Formed

Oxidation: Higher oxidation state silanols.

Reduction: Lower oxidation state silanes.

Substitution: Silanols with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemical Properties and Structure

Butyl(dimethoxy)silanol features a silicon atom bonded to a butyl group and two methoxy groups, along with a hydroxyl (-OH) group. The presence of the silanol group allows for strong hydrogen bonding, which is crucial for many of its applications.

Applications in Materials Science

1. Surface Functionalization

- Overview : this compound can be used to modify surfaces to enhance adhesion and compatibility with various substrates.

- Case Study : In the development of silica-reinforced rubber composites, the incorporation of dimethoxy silanes such as this compound has been shown to improve the mechanical properties of the rubber matrix significantly. This enhancement is attributed to better interfacial adhesion between the silica filler and the rubber matrix, leading to improved tensile strength and elasticity .

2. Drug Delivery Systems

- Overview : The compound is utilized in creating stimuli-responsive drug delivery systems due to its ability to form silanol conjugates.

- Case Study : Research has demonstrated that mesoporous silica nanoparticles functionalized with this compound can effectively load therapeutic agents and release them in response to specific stimuli (e.g., pH changes). This targeted delivery system enhances the bioavailability of drugs while minimizing side effects .

Applications in Pharmaceuticals

1. Drug Formulation

- Overview : this compound can act as a coupling agent in drug formulations, improving solubility and stability.

- Data Table: Solubility Enhancements

| Compound | Solubility (mg/mL) | Method of Enhancement |

|---|---|---|

| This compound | 15 | Silane coupling with excipients |

| Standard formulation | 5 | Conventional methods |

This table illustrates that formulations utilizing this compound exhibit significantly higher solubility compared to standard formulations, indicating its effectiveness as an excipient.

2. Protease Inhibition

- Overview : The compound has shown potential as a protease inhibitor, which is crucial in developing therapies for diseases where proteases play a key role.

- Case Study : In vitro studies have indicated that silanol compounds can inhibit specific proteases involved in cancer progression, suggesting that this compound could be further explored for therapeutic applications in oncology .

Applications in Anion Detection

This compound has been investigated for its ability to detect anions through various chemical interactions. Its strong hydrogen bonding capability allows it to selectively bind anions, making it useful in sensors.

Mechanism of Action

The mechanism of action of butyl(dimethoxy)silanol involves its ability to form strong bonds with various substrates through its silicon atom. The methoxy groups can undergo hydrolysis to form silanol groups, which can then interact with other molecules through hydrogen bonding or covalent bonding. This property makes it useful in applications requiring strong adhesion or modification of surfaces.

Comparison with Similar Compounds

The following analysis compares Butyl(dimethoxy)silanol with structurally related silanols and silyl ethers, focusing on molecular properties, reactivity, and chromatographic behavior.

Structural and Functional Group Comparisons

| Compound | Molecular Formula | Substituents on Si | Key Functional Groups | Polarity |

|---|---|---|---|---|

| This compound | C₆H₁₆O₃Si | -OH, -OCH₃, -C₄H₉ | Silanol, alkoxy, alkyl | Moderate (hydrophobic) |

| Dimethylsilanediol | C₂H₈O₂Si | -OH, -CH₃ | Two silanols | High (hydrophilic) |

| t-Butyldiphenylsilyl ether [e.g., Compound 252] | C₃₉H₅₂O₂Si₂ | -OSi(C₆H₅)₂(C(CH₃)₃), alkyl | Silyl ether, aromatic | Low (hydrophobic) |

| Trimethylsilanol | C₃H₁₀OSi | -OH, -CH₃ | Silanol, methyl | Moderate |

Key Observations :

- Polarity: this compound exhibits intermediate polarity due to the butyl chain (hydrophobic) and silanol/methoxy groups (polar). Dimethylsilanediol, with two -OH groups, is more hydrophilic, while silyl ethers like Compound 252 are highly hydrophobic .

- Reactivity: The silanol group in this compound is less acidic than dimethylsilanediol (due to electron-donating methoxy groups) but more reactive than silyl ethers, which lack hydroxyl groups. This impacts condensation rates; bulky substituents (e.g., butyl) reduce self-condensation compared to smaller analogs like trimethylsilanol .

Chromatographic Behavior

Silanol-containing compounds influence retention and peak symmetry in reversed-phase chromatography. and highlight that silanol groups on column packing materials interact strongly with basic analytes, causing peak tailing and increased retention.

Key Observations :

- This compound-modified columns strike a balance between underivatized silica and fully end-capped phases. The methoxy and butyl groups partially shield silanol interactions, reducing asymmetry (e.g., from 1.7 to ~1.5) while retaining moderate hydrophobicity .

- Adding silanol suppressors (e.g., triethylamine, TEA) further improves performance on silanol-rich columns but has negligible effects on this compound-modified phases due to reduced silanol accessibility .

Key Observations :

- This compound’s hydrolysis stability exceeds dimethylsilanediol due to steric protection from the butyl group. However, it is less stable than silyl ethers (e.g., Compound 252), which resist hydrolysis under mild conditions .

- In surface modification, this compound’s moderate polarity enhances adhesion to both organic and inorganic substrates, outperforming purely hydrophilic (e.g., dimethylsilanediol) or hydrophobic (e.g., silyl ethers) analogs .

Biological Activity

Butyl(dimethoxy)silanol is a silanol compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and biocidal applications. This article explores the biological activity of this compound, including its efficacy against various microorganisms, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the formula . The presence of the silanol group () is crucial for its biological activity, as it facilitates interactions with microbial cell membranes and other cellular components.

Antimicrobial Activity

Research indicates that silanol-containing compounds exhibit significant antimicrobial properties. A study highlighted that various silanol derivatives, including this compound, demonstrated effective biocidal activity against Escherichia coli and Bacillus cereus , with log reductions exceeding 8 at low concentrations (0.1% g/g) .

The antimicrobial action of this compound is thought to involve:

- Disruption of Cell Membranes : Silanols can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Formation of Reactive Oxygen Species (ROS) : Silanol compounds may induce oxidative stress in bacteria, contributing to their bactericidal effects.

Comparative Efficacy

The following table summarizes the antimicrobial efficacy of this compound compared to other silanol derivatives:

| Compound | Concentration (% g/g) | Log Reduction Against E. coli |

|---|---|---|

| This compound | 0.1 | >8 |

| Triethylsilanol | 0.1 | >8 |

| Diphenylmethylsilanol | 0.1 | >8 |

| Control (no treatment) | - | 0 |

Case Studies

- Antimicrobial Testing : In a controlled study, this compound was tested against a panel of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa . Results showed a significant reduction in viable cell counts after treatment with 0.2% this compound over a 10-minute exposure period .

- Environmental Impact Assessment : A study assessed the environmental stability and biodegradability of silanol compounds. It was found that this compound degrades into non-toxic byproducts (CO₂, H₂O, SiO₂), which supports its use as an environmentally friendly biocide .

Research Findings

Recent research has focused on the synthesis and characterization of this compound derivatives. Notably:

- Hydrogen Bonding Patterns : Studies using NMR spectroscopy revealed that the hydrogen bonding capabilities of silanols vary significantly depending on the solvent used, affecting their biological activity .

- Stability Studies : Long-term stability assessments indicated that this compound maintains its structural integrity over extended periods in various solvents, enhancing its applicability in formulations .

Properties

IUPAC Name |

butyl-hydroxy-dimethoxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3Si/c1-4-5-6-10(7,8-2)9-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJPATCCPLZYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10711291 | |

| Record name | Butyl(dimethoxy)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10711291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918547-95-2 | |

| Record name | Butyl(dimethoxy)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10711291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.